Ethyl (1-isopropylpiperidin-4-yl)acetate
Description
Ethyl (1-isopropylpiperidin-4-yl)acetate is a piperidine-derived ester characterized by an isopropyl substitution at the piperidine nitrogen and an ethyl acetate moiety at the 4-position. This compound’s structure combines a heterocyclic amine with an ester functional group, conferring unique physicochemical and biological properties. Piperidine derivatives are widely explored in medicinal chemistry due to their bioavailability and ability to modulate central nervous system (CNS) targets .
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
ethyl 2-(1-propan-2-ylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C12H23NO2/c1-4-15-12(14)9-11-5-7-13(8-6-11)10(2)3/h10-11H,4-9H2,1-3H3 |
InChI Key |
SFOJTNCFQQJPPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
(a) Ethyl 2-(1-Benzylpiperidin-4-ylidene)Acetate (CAS 40110-55-2)
- Structure : Benzyl group at N1, conjugated double bond at C4 (ylidene).
- Properties : Higher molecular weight (277.36 g/mol vs. ~213.3 g/mol for the target compound) and logP due to the benzyl group .
(b) Ethyl 2-(1-Benzyl-4-Hydroxypiperidin-4-yl)Acetate (CAS 67281-07-6)
- Structure : Benzyl at N1 and hydroxyl at C3.
- Key Differences: The hydroxyl group introduces hydrogen-bond donor capacity, increasing solubility but reducing BBB permeability compared to the isopropyl group.
- Applications : Used in drug synthesis for polar interactions with targets .
(c) 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
Functional Group Variations
(a) Ethyl 4-Oxo-1-Piperidinecarboxylate
- Structure : Ketone (oxo) at C4.
- Key Differences : The electron-withdrawing oxo group decreases basicity of the piperidine nitrogen, altering reactivity in synthetic pathways .
(b) Ethyl 2-(4-Piperazin-1-ylphenoxy)Acetate (CAS 1365874-61-8)
- Structure: Piperazine-linked phenoxy group.
Table 1: Structural and Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Solubility (mg/mL) | BBB Permeability |
|---|---|---|---|---|---|---|
| Ethyl (1-isopropylpiperidin-4-yl)acetate | C12H23NO2 | 213.32 | Isopropyl, ethyl acetate | ~2.5 | ~10 (DMSO) | High |
| Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | C16H20N2O2 | 277.36 | Benzyl, ylidene | ~3.2 | ~5 (DMSO) | Moderate |
| Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate | C16H23NO3 | 277.36 | Benzyl, hydroxyl | ~1.8 | ~20 (Water) | Low |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | C11H21NO2 | 199.29 | Tetramethyl | ~2.0 | ~15 (Ethanol) | High |
*Calculated using fragment-based methods (e.g., XLogP3).
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